molecular formula C19H18ClN7O B10913469 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10913469
M. Wt: 395.8 g/mol
InChI Key: MPWVSQMGOWJIQZ-UHFFFAOYSA-N
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Description

N~7~-[2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a triazolopyrimidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps. One common approach is the condensation of 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with 5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~7~-[2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~7~-[2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N7-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethyl-1H-pyrazole
  • 5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine
  • N-(4-Chlorophenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N~7~-[2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C19H18ClN7O

Molecular Weight

395.8 g/mol

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H18ClN7O/c1-12-17(20)13(2)26(25-12)9-8-21-18(28)16-10-15(14-6-4-3-5-7-14)24-19-22-11-23-27(16)19/h3-7,10-11H,8-9H2,1-2H3,(H,21,28)

InChI Key

MPWVSQMGOWJIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4)C)Cl

Origin of Product

United States

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